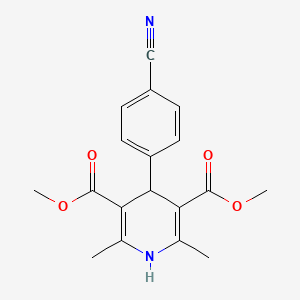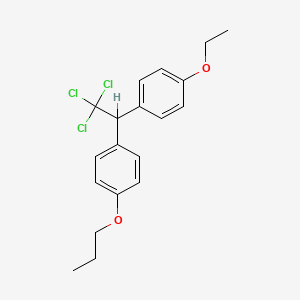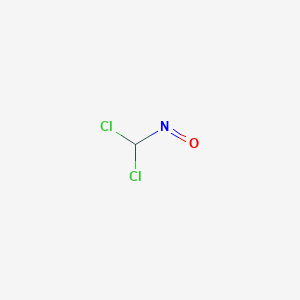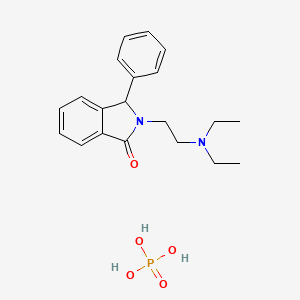
Gitan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gitan is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gitan typically involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form this compound, often using catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using techniques such as preparative liquid chromatography and other purification methods to ensure high purity and yield. The choice of method depends on the desired properties of the final product and the specific requirements of the application.
Analyse Des Réactions Chimiques
Types of Reactions
Gitan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, solvents like ethanol or methanol, controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, more stable compounds.
Applications De Recherche Scientifique
Gitan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Gitan involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which this compound is used.
Propriétés
Numéro CAS |
26070-68-8 |
|---|---|
Formule moléculaire |
C20H27N2O5P |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2O.H3O4P/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23;1-5(2,3)4/h5-13,19H,3-4,14-15H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
FDDZTBYOCCYZRR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


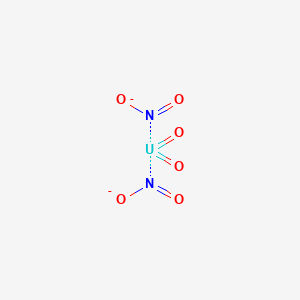

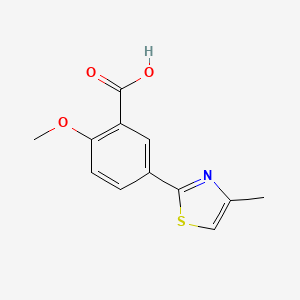
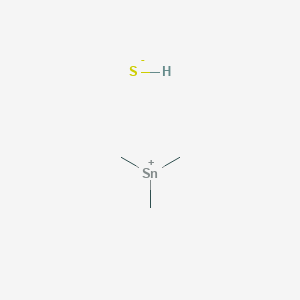
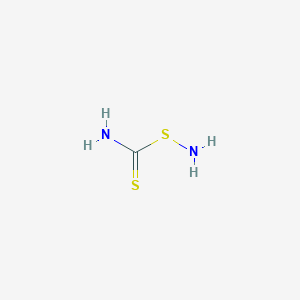
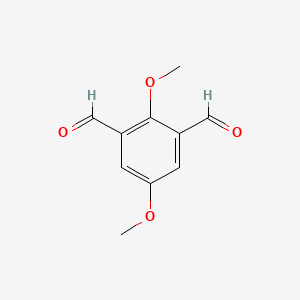
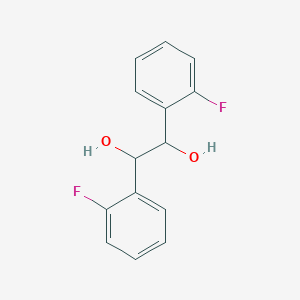


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
